Altered Lipophilicity: A 44% Reduction in XLogP3 vs. Saccharin
Fluorination at the 4-position of the benzoisothiazolone scaffold results in a marked decrease in calculated lipophilicity compared to the unsubstituted parent compound, saccharin. This is contrary to the often-cited effect of fluorination, which typically increases lipophilicity. The specific placement of fluorine on this aromatic system alters the electron distribution, leading to a decrease in the partition coefficient [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Saccharin (CAS 81-07-2), XLogP3: 0.9 |
| Quantified Difference | 44% lower XLogP3 value |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for target compound; PubChem XLogP3 estimate for saccharin [1][2]. |
Why This Matters
Lower lipophilicity is a critical differentiator in drug discovery, influencing aqueous solubility, membrane permeability, and metabolic clearance, thus directing the choice of this specific analog for optimizing pharmacokinetic profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14257492, 4-Fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5143, Saccharin. View Source
